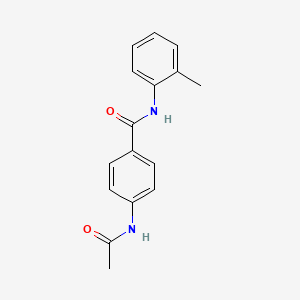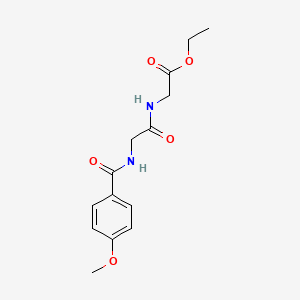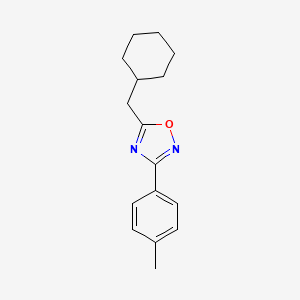![molecular formula C22H16O2 B5523007 methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)
methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of complex macrocyclic and polycyclic compounds, such as those related to the given chemical structure, plays a critical role in understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique physical and chemical properties due to their intricate structures.
Synthesis Analysis
While direct synthesis information on the specific compound was not found, the synthesis of similar complex compounds typically involves multi-step reactions, often including cyclization processes to create the macrocyclic or polycyclic frameworks. For instance, the synthesis of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16.18.06.15.09.14017.21] docosane-10-carboxylate reveals complex cyclization steps to achieve the desired structure (Smirnova et al., 2010).
Molecular Structure Analysis
The determination of molecular structures of such compounds is often performed using X-ray crystallography, which provides detailed insights into their 3D arrangements. For example, the structure of similar compounds has been elucidated, showing the spatial arrangement of atoms within the molecule and the types of bonds present (Kazakova et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their macrocyclic or polycyclic nature, leading to specific reactions, such as coordination with metal ions or undergoing specific organic transformations. For example, the reactivity of zinc(II) complexes with encapsulating ligands highlights how these structures can interact with metal ions, resulting in distinct chemical species (Bruce et al., 1996).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Structural Characterization
Compounds related to "methyl pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate" demonstrate significant interest in coordination chemistry. For instance, the study by Bruce et al. (1996) discusses Zinc(II) complexes of encapsulating ligands, showcasing how these ligands effectively encapsulate metal ions within a macrobicyclic cavity, providing insights into their potential for creating highly selective coordination environments (Bruce et al., 1996).
Synthetic Pathways and Chemical Transformations
Research by Kirchmeyer and Meijere (1990) on the synthesis and chemical transformations of homosnoutene derivatives illustrates the complexities of accessing certain pentacyclic frameworks and highlights the challenges and opportunities in synthetic organic chemistry (Kirchmeyer & Meijere, 1990).
Molecular Structure Analysis
The detailed molecular structure analysis of various derivatives, as discussed by Kazakova et al. (2011), provides crucial information on the spatial arrangement of atoms within these complex molecules. Such analyses are fundamental for understanding the reactivity, stability, and potential interactions of these compounds with biological targets (Kazakova, Khusnutdiniva, & Suponitskii, 2011).
Potential Bioactive Properties
The exploration of pentacyclic triterpenes and their derivatives for bioactive properties, such as anti-angiogenic effects, demonstrates the potential of these compounds in medicinal chemistry. Zhu et al. (2021) identify several pentacyclic triterpenoids with significant inhibitory effects on endothelial cell proliferation and migration, suggesting their potential utility in developing anti-angiogenic therapies (Zhu et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2/c1-24-22(23)13-10-11-18-19(12-13)21-16-8-4-2-6-14(16)20(18)15-7-3-5-9-17(15)21/h2-12,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVCUSLTYRTSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)


![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)
![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)
